![molecular formula C8H12N2 B1612389 2-(3-Methylpyridin-2-YL)ethanamine CAS No. 851670-19-4](/img/structure/B1612389.png)
2-(3-Methylpyridin-2-YL)ethanamine
Overview
Description
“2-(3-Methylpyridin-2-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2. Its molecular weight is 136.19 g/mol . The compound is also known by several synonyms, including “3-Methyl-2-pyridineethylamine” and "3-METHYL-2-PYRIDINEETHANAMINE" .
Molecular Structure Analysis
The compound has a pyridine ring with a methyl group at the 3rd position and an ethanamine group at the 2nd position . The InChI string of the compound isInChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38.9 Ų .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies Copper(II) complexes of tridentate ligands, including derivatives similar to "2-(3-Methylpyridin-2-YL)ethanamine," have been synthesized and characterized for their DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit good DNA binding propensity and demonstrate minor structural changes of calf thymus DNA, suggesting potential applications in antitumor therapy and molecular biology (Kumar et al., 2012).
Coordination Complexes and Catalysis The formation of dihelicate and mononuclear complexes with metals such as copper(I), cobalt(II), and iron(II) has been explored using ethane-bridged dimeric bipyridine or phenanthroline ligands. These studies have implications for the design of new catalysts and materials with specific electronic and structural properties, highlighting the versatility of pyridine derivatives in forming complex structures (Youinou, Ziessel, & Lehn, 1991).
Platinum Complexes and Anticancer Research Research on dinuclear platinum(II) complexes, including those involving N4Py ligands, which are structurally related to "this compound," has contributed to the development of novel anticancer agents. These studies focus on understanding the photophysical and anticancer properties of platinum complexes, offering insights into their potential therapeutic applications (Lo et al., 2015).
Palladium Complexes in Olefin Methoxycarbonylation Palladium(II) complexes of (pyridyl)imine ligands, including those structurally related to "this compound," have been studied as catalysts for the methoxycarbonylation of olefins. These complexes demonstrate the influence of complex structure and olefin chain length on catalytic behavior, underscoring the role of pyridine derivatives in facilitating efficient chemical transformations (Zulu et al., 2020).
Photophysical Properties and Energy Transfer The study of mixed-metal ruthenium/rhenium complexes, incorporating ligands related to "this compound," reveals the photophysical properties and mechanisms of intramolecular energy transfer. This research contributes to the understanding of energy transfer processes in complex systems, with potential applications in photovoltaic devices and molecular electronics (Wallendael & Rillema, 1991).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBIXJNIABTHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586319 | |
Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851670-19-4 | |
Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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